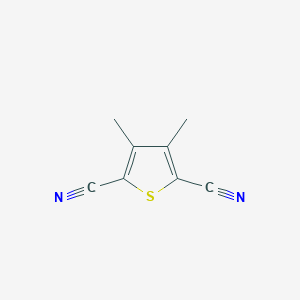

3,4-Dimethylthiophene-2,5-dicarbonitrile

Descripción

Propiedades

IUPAC Name |

3,4-dimethylthiophene-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJOQVQJRGSFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384431 | |

| Record name | 3,4-dimethylthiophene-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155632-41-0 | |

| Record name | 3,4-dimethylthiophene-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

-

Bromination : 3,4-Dimethylthiophene is treated with bromine (Br₂) in chloroform under reflux to introduce bromine atoms at the 2- and 5-positions. This step proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl groups at the 3- and 4-positions.

-

Cyanation : The dibrominated intermediate reacts with CuCN in DMF, where the bromide leaving groups are replaced by nitriles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction requires high temperatures (180°C) to overcome the aromatic ring’s kinetic stability.

Optimization and Challenges

-

Solvent Effects : DMF enhances reaction efficiency by stabilizing intermediates through polar interactions.

-

Yield Limitations : Competing side reactions, such as hydrolysis of nitriles to amides or carboxylic acids, reduce yields. Reported yields range from 65–75% after purification via column chromatography.

-

Safety Considerations : Handling CuCN necessitates strict inert atmospheres (N₂ or Ar) to prevent oxidation to toxic hydrogen cyanide (HCN).

Oxidation of Aldehyde Derivatives

An alternative route involves the oxidation of aldehyde functionalities in 3,4-dimethylthiophene-2,5-dicarboxaldehyde to nitriles. This method leverages the aldehyde group’s reactivity for functional group interconversion.

Synthetic Pathway

-

Aldehyde Synthesis : The dicarboxaldehyde precursor is synthesized via Vilsmeier-Haack formylation of 3,4-dimethylthiophene. This reaction employs phosphoryl chloride (POCl₃) and DMF to introduce formyl groups at the 2- and 5-positions.

-

Oxime Formation : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) converts aldehydes to oximes.

-

Dehydration : Oximes are dehydrated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield nitriles.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C, 12 h | 82 |

| Oxime Formation | NH₂OH·HCl, EtOH, reflux, 6 h | 90 |

| Dehydration | PCl₅, CH₂Cl₂, rt, 2 h | 68 |

This method avoids halogenation but requires stringent control over oxidation states to prevent over-oxidation to carboxylic acids.

Cyclization of Dinitrile Precursors

A less conventional approach involves constructing the thiophene ring from acyclic precursors bearing pre-installed nitrile groups. For example, 2,5-dicyano-3,4-dimethylthiophene can be synthesized via cyclization of 1,4-dicyano-2,3-dimethyl-1,3-butadiene in the presence of sulfur donors.

Reaction Conditions

-

Sulfur Source : Elemental sulfur (S₈) or hydrogen sulfide (H₂S) facilitates cyclization at 120–150°C.

-

Catalyst : Triethylamine (Et₃N) accelerates the reaction by deprotonating intermediates.

Mechanistic Insights

The reaction proceeds through a thia-Diels-Alder mechanism , where sulfur incorporates into the cyclic structure, forming the thiophene ring. The nitrile groups remain intact due to their stability under thermal conditions.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Cyanation Route | Aldehyde Oxidation | Cyclization |

|---|---|---|---|

| Starting Material Cost | Moderate | High | Low |

| Reaction Steps | 2 | 3 | 1 |

| Overall Yield (%) | 65–75 | 50–60 | 40–55 |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Byproduct Formation | Moderate | High | Low |

-

Cyanation Route : Preferred for industrial applications due to fewer steps and higher yields but requires hazardous reagents.

-

Aldehyde Oxidation : Suitable for small-scale synthesis with precise control but suffers from lower yields.

-

Cyclization : Eco-friendly but limited by low yields and niche applicability .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethylthiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

3,4-Dimethylthiophene-2,5-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The thiophene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The nitrile groups in 3,4-dimethylthiophene-2,5-dicarbonitrile enhance its stability and reactivity in cycloaddition reactions, contrasting with the ester groups in its diethyl counterpart, which are more reactive toward nucleophiles .

- Substituent Effects: Methyl groups in the thiophene derivative improve solubility in organic solvents compared to the amino groups in 3,4-diaminopyridine-2,5-dicarbonitrile, which facilitate hydrogen bonding and π-stacking in photovoltaic applications .

Key Observations :

- Thiophene vs. Pyridine Cores : Thiophene-based dicarbonitriles (e.g., this compound) show broader anti-inflammatory activity, while pyridine derivatives (e.g., dihydropyridines) are more potent in targeting enzymes like alkaline phosphatase .

- Substituent-Driven Activity : Chlorophenyl and methoxyphenyl substituents in thiophene derivatives enhance thermal stability and bioavailability, critical for pharmaceutical formulations .

Actividad Biológica

3,4-Dimethylthiophene-2,5-dicarbonitrile (C₈H₆N₂S) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with two methyl groups at positions 3 and 4, and two cyano groups at positions 2 and 5. The presence of these functional groups significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study highlighted its cytotoxic effects on colon carcinoma HCT-116 cells, where it was found to induce apoptosis and inhibit cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 15 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Disrupts mitochondrial function |

| A549 (Lung Cancer) | 18 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against a range of bacteria and fungi. One study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Caspase Activation : The compound induces apoptosis by activating caspases, which are crucial for the execution phase of cell apoptosis.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly in cancer cells.

- Oxidative Stress Induction : The presence of cyano groups may lead to increased oxidative stress within cells, contributing to its anticancer effects.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on HCT-116 Cells : This study demonstrated that treatment with this compound resulted in a significant reduction in cell viability due to apoptosis induction. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptotic cells .

- Antimicrobial Testing : A series of experiments evaluated the compound's effectiveness against clinical isolates of bacteria. Results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 3,4-dimethylthiophene-2,5-dicarbonitrile, and how can purity be optimized?

The compound is synthesized via cyanation of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate derivatives. Key steps include nucleophilic substitution with cyanide sources (e.g., CuCN in DMF at 120°C for 6 hours) or nitrile group introduction via malononitrile coupling under basic conditions (e.g., DBU in ethanol at 55°C) . Purification involves recrystallization from acetonitrile or THF, with final characterization using H/C NMR, IR (notably the C≡N stretch at ~2210 cm), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR : To confirm substitution patterns (e.g., methyl protons at δ 2.0–2.5 ppm, thiophene backbone protons at δ 6.5–7.5 ppm) .

- IR : Identification of nitrile stretches (~2210 cm) and thiophene ring vibrations (~700–800 cm) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 162.212 for CHNS) .

Q. What safety protocols are recommended for handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin. Use fume hoods, nitrile gloves, and closed systems during synthesis. Avoid contact with oxidizing agents, and store in airtight containers under inert gas (N) at 2–8°C .

Advanced Research Questions

Q. How can this compound be modified for adenosine A2B_{2B}2B receptor agonist design?

The aminopyridine-3,5-dicarbonitrile core serves as a template for non-nucleoside agonists. Structural modifications include:

- Substituent addition : Introducing imidazole or cyclopropylmethoxy groups at the 2- and 4-positions to enhance binding affinity .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) to optimize interactions with receptor residues (e.g., Glu170, Phe173) .

- SAR validation : Functional assays (cAMP accumulation) to assess potency (EC values in nM range) and selectivity over other adenosine receptors .

Q. What role does this compound play in optimizing organic solar cell (OSC) materials?

Cyano-functionalized derivatives (e.g., pyrazine-2,5-dicarbonitrile analogs) act as electron-deficient solid additives. They improve OSC efficiency by:

- Enhancing intermolecular π-π stacking in donor-acceptor blends.

- Reducing recombination losses via optimized charge transport (verified by AFM and GIWAXS) .

- Achieving power conversion efficiencies >19% in binary OSCs .

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

Discrepancies arise from dynamic vs. static structural representations. Mitigation strategies include:

- Cross-validation : Compare X-ray data (refined via SHELXL ) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) .

- Hirshfeld surface analysis : To assess intermolecular interactions (e.g., C–H···N contacts) and validate packing motifs .

- Temperature-dependent NMR : To probe conformational flexibility in solution .

Q. What methodologies are effective for analyzing antimicrobial derivatives of this compound?

Pyridine-dicarbonitrile hybrids exhibit activity against gram-positive bacteria (e.g., S. aureus) and Candida spp. Key steps:

- Synthetic diversification : Introduce thiophene or chlorophenyl substituents via nucleophilic aromatic substitution .

- Agar well diffusion assays : Test compounds at 0.1% concentration; measure inhibition zones (12–16 mm diameter) .

- Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.